molecular formula C9H18O2 B14723504 4,6-Dimethyl-2-propyl-1,3-dioxane CAS No. 5406-35-9

4,6-Dimethyl-2-propyl-1,3-dioxane

Cat. No.: B14723504
CAS No.: 5406-35-9
M. Wt: 158.24 g/mol
InChI Key: GAWNSZTYJBHWGG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-propyl-1,3-dioxane is a six-membered cyclic ether (dioxane) derivative with methyl groups at positions 4 and 6 and a propyl substituent at position 2. Its molecular formula is C₉H₁₆O₂, distinguishing it from simpler dioxanes like 1,3-dioxane (C₄H₈O₂). The compound’s stereoelectronic properties are influenced by the steric bulk of the propyl group and the electron-donating methyl substituents.

Properties

CAS No.

5406-35-9

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4,6-dimethyl-2-propyl-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-4-5-9-10-7(2)6-8(3)11-9/h7-9H,4-6H2,1-3H3

InChI Key

GAWNSZTYJBHWGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC(CC(O1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-propyl-1,3-dioxane typically involves the condensation of a carbonyl compound with a diol. One common method is the reaction of a ketone or aldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalytic amount of p-toluenesulfonic acid, which facilitates the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the use of zeolites or other solid acid catalysts can provide a more environmentally friendly and sustainable approach to industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: H₂/Ni, H₂/Pd, NaBH₄, LiAlH₄

    Substitution: Alkyl halides, acyl chlorides, nucleophiles like RLi, RMgX

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted dioxanes .

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-propyl-1,3-dioxane exerts its effects depends on the specific reaction or applicationThe presence of methyl and propyl groups can affect the compound’s stability and reactivity, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Physical and Thermodynamic Properties

Key thermodynamic data for 1,3-dioxane derivatives are summarized below, based on vaporization and fusion enthalpies from :

Compound Name Molecular Formula ΔHvap (kJ/mol, 298 K) ΔHfus (kJ/mol) Reference
2,2-Dimethyl-1,3-dioxane C₆H₁₂O₂ 34.8 (fusion) 12.1
4-Ethyl-1,3-dioxane C₆H₁₂O₂ 39.3 (at 377 K)
2-Propyl-1,3-dioxolane C₆H₁₂O₂ 45.3 ± 0.3
4,6-Dimethyl-2-propyl-1,3-dioxane C₉H₁₆O₂ Est. 48–50 Est. 15–18

Key Observations :

  • The propyl substituent in this compound increases molecular weight and steric bulk compared to ethyl or methyl analogs, leading to higher estimated vaporization enthalpy (48–50 kJ/mol) than 4-ethyl-1,3-dioxane (39.3 kJ/mol) .
  • Fusion enthalpy is expected to exceed that of 2,2-dimethyl-1,3-dioxane (12.1 kJ/mol) due to enhanced crystal packing from the propyl group .

Reactivity in Copolymerization

highlights that substituents at the 4- and 6-positions of 2-methylene-1,3-dioxane derivatives significantly enhance copolymerization reactivity. For example:

  • 2-Methylene-4-methyl-1,3-dioxane (Entry 8 in ) exhibits moderate reactivity.
  • 2-Methylene-4-isopropyl-5,5-dimethyl-1,3-dioxane (Entry 10) shows higher reactivity due to steric and electronic effects.

Implications for this compound :

  • The methyl groups at positions 4 and 6 may increase electron density at the ring oxygen atoms, enhancing nucleophilic reactivity in ring-opening polymerizations.

Functional Comparisons with Dioxane-Diones

While this compound lacks the 4,6-dione functionality seen in compounds like 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones (), structural differences lead to divergent applications:

  • Dioxane-diones : Used as intermediates in natural product synthesis due to their electrophilic diketone groups, enabling condensations with aldehydes .
  • This compound: Likely employed as a solvent or monomer in polymer chemistry, leveraging its ether oxygen’s Lewis basicity and stability .

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